molecular formula C13H13NO2S B157637 Ethyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 4815-36-5

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No. B157637
CAS RN: 4815-36-5
M. Wt: 247.31 g/mol
InChI Key: WYTHTMKMOSPACP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-phenylthiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds contain a thiophene ring, which is a 5-membered ring containing four carbon atoms and one sulfur atom, substituted with a carboxylate group and other functional groups. The specific structure and properties of ethyl 2-amino-4-phenylthiophene-3-carboxylate are not directly detailed in the provided papers, but related compounds and their synthesis, characterization, and properties are discussed.

Synthesis Analysis

The synthesis of related thiophene carboxylate derivatives is well-documented in the provided papers. For instance, a practical and high-yield two-step procedure for the synthesis of ethyl 3-aminothiophene-2-carboxylate is described, starting from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, with a total yield of 81% . Another paper discusses the synthesis of ethyl 3-amino-5-arylthiophene-2-carboxylates from α-chlorocinnamonitriles and ethyl mercaptoacetate, yielding a wide range of substrates . These methods could potentially be adapted for the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group . Although the exact structure of ethyl 2-amino-4-phenylthiophene-3-carboxylate is not provided, similar analytical techniques would likely be employed to elucidate its structure.

Chemical Reactions Analysis

The reactivity of thiophene carboxylates can lead to a variety of chemical transformations. For instance, the reaction of ethyl 2-aminothiophene-3-carboxylates with Lawesson's reagent resulted in the formation of novel O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives, showcasing the unexpected reactivity of these compounds . This highlights the potential for ethyl 2-amino-4-phenylthiophene-3-carboxylate to undergo interesting chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The papers provide insights into properties such as fluorescence, as seen in the study of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, which exhibited novel fluorescence properties . Additionally, thermal properties can be assessed using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as was done for ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These methods would be relevant for analyzing the physical and chemical properties of ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibit significant biological activities, including antimicrobial properties. They have been synthesized and characterized, showing promising antibacterial activity, evaluated using the minimum inhibitory concentration (MIC) method (Prasad, Angothu, Latha, & Nagulu, 2017).

Synthesis Techniques

The compound has been synthesized through various methods, such as the Thorpe cyclization using phase transfer catalysis, yielding 3-amino-4-arylthiophene-2-carboxylates from 3-hydroxy-2-arylacrylonitriles and thioglycolates (Shah, 2011). Another method includes the Gewald synthesis of 2-aminothiophenes using aryl alkyl ketones (Tormyshev et al., 2006).

Dyeing Applications

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit good fastness properties, although they have poor photostability (Iyun et al., 2015).

Medicinal Chemistry

In the realm of medicinal chemistry, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been investigated for their potential in cancer treatment, specifically in overcoming multiple drug resistance in cancer cells (Das et al., 2009).

Fluorescence Applications

The compound has been explored for its fluorescence properties. For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a derivative, has been studied for its novel fluorescence characteristics (Guo Pusheng, 2009).

Corrosion Inhibition

Research has also been conducted on pyran derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate for their effectiveness in corrosion mitigation, particularly in protecting mild steel in acidic environments (Saranya et al., 2020).

Safety And Hazards

The compound has several hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P271 - Use only outdoors or in a well-ventilated area, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

ethyl 2-amino-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTHTMKMOSPACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197439
Record name Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

CAS RN

4815-36-5
Record name 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4815-36-5
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Record name 4815-36-5
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Record name Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Record name ethyl 2-amino-4-phenylthiophene-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
L Aurelio, C Valant, BL Flynn, PM Sexton… - Journal of medicinal …, 2010 - ACS Publications
2-Amino-3-benzoylthiophenes (2A3BTs) have been widely reported to act as allosteric enhancers (AEs) at the A 1 adenosine receptor (A 1 AR). Herein we describe the synthesis of a …
Number of citations: 33 pubs.acs.org
PS Joseph, V Parthasarathi… - … Section C: Crystal …, 1991 - scripts.iucr.org
… cyanoace-tate, followed by a Gewald reaction (Gewald 1962, 1965; Gewald, Schinke & Bottcher, 1966) in the presence of sulfur to form ethyl 2-amino-4-phenylthiophene-3-carboxylate …
Number of citations: 2 scripts.iucr.org
B Babür, N Ertan - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
… This dye was obtained from aniline and ethyl 2-amino-4-phenylthiophene-3-carboxylate as brick red crystals. IR (KBr) ν max (cm −1 ): 3371, 3254 (N single bond H), 3049 (aromatic C …
Number of citations: 8 www.sciencedirect.com
S Tang, YS Xu, WD Zhang - Catalysts, 2022 - mdpi.com
… embedded gC 3 N 4 (TA-CN-x) was successfully prepared by simple one-step thermal polycondensation using urea as a precursor and ethyl-2-amino-4-phenylthiophene-3-carboxylate …
Number of citations: 8 www.mdpi.com
A Mobinikhaledi, M Kalhor… - Asian Journal of …, 2010 - Asian Journal of Chemistry
Number of citations: 14
R Shah, PK Verma - Chemistry Central Journal, 2018 - bmcchem.biomedcentral.com
… [16] synthesized newly ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives using Scheme 3. The synthesized compounds were screened for their antibacterial activity by using …
Number of citations: 164 bmcchem.biomedcentral.com
JF Blount, DL Coffen, DA Katonak - The Journal of Organic …, 1978 - ACS Publications
… A published analogy to this rearrangement is the base-induced rearrangement of ethyl 2-amino-4-phenylthiophene-3-carboxylate to 2-hydroxy-3-cyano-4-phenylthiophene.7 The …
Number of citations: 40 pubs.acs.org
HM Gaber, MC Bagley - European Journal of Chemistry, 2011 - eurjchem.com
… The diazo coupling reaction of the starting ethyl 2‐amino‐4phenylthiophene‐3‐carboxylate (1) [18‐22] with diazotized aromatic and heterocyclic amines resulted in the formation of the …
Number of citations: 19 www.eurjchem.com
A Akbarzadeh, MG Dekamin - Green Chemistry Letters and …, 2017 - Taylor & Francis
A green and efficient protocol for the synthesis of densely functionalized 2-aminothiophene derivatives is described by the one-pot three-component Gewald reaction from enolizable …
Number of citations: 21 www.tandfonline.com
HM Gaber, MC Bagley, SM Sherif - European Journal of Chemistry, 2010 - eurjchem.com
… The starting material ethyl 2‐amino‐4‐phenylthiophene‐3carboxylate (1) was obtained according to the Gewald method [18]. Coupling reaction of compound 1 with diazotized aniline, p…
Number of citations: 18 eurjchem.com

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